molecular formula C26H26N4OS B216093 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B216093
M. Wt: 442.6 g/mol
InChI Key: XBOYUBCNSWXCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to possess various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is not fully understood. However, it has been reported to act as an antagonist at various receptors, including the dopamine, serotonin, and adrenergic receptors. It has also been reported to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide has been reported to possess various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. It has also been reported to increase the levels of brain-derived neurotrophic factor, which is involved in neuroprotection and neuroplasticity. Moreover, it has been reported to increase the levels of gamma-aminobutyric acid, an inhibitory neurotransmitter that is involved in the regulation of anxiety and mood.

Advantages and Limitations for Lab Experiments

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. Moreover, it has been extensively studied, and its mechanism of action is well-established. However, there are also some limitations to using this compound in lab experiments. Its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. Moreover, its effects may vary depending on the dose and route of administration.

Future Directions

There are several future directions for the study of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of cancer. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetics and bioavailability.

Synthesis Methods

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide involves the reaction between 6-methyl-2-aminobenzothiazole and 4-phenylpiperazine in the presence of acetic anhydride and acetic acid. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been reported in various scientific literature and has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to possess antipsychotic, antidepressant, and anxiolytic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, it has been studied for its potential use in the treatment of cancer, as it has been reported to possess anticancer properties.

properties

Product Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

Molecular Formula

C26H26N4OS

Molecular Weight

442.6 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C26H26N4OS/c1-19-7-12-23-24(17-19)32-26(28-23)20-8-10-21(11-9-20)27-25(31)18-29-13-15-30(16-14-29)22-5-3-2-4-6-22/h2-12,17H,13-16,18H2,1H3,(H,27,31)

InChI Key

XBOYUBCNSWXCGF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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